1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride
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Overview
Description
ZT 52656A hydrochloride is a selective agonist of the kappa opioid receptor. It is primarily used for the prevention or alleviation of pain in the eye . This compound is notable for its high selectivity and efficacy in targeting kappa opioid receptors, making it a valuable tool in both research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZT 52656A hydrochloride involves several steps, starting from basic organic compounds. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions, including amide bond formation and halogenation .
Industrial Production Methods
Industrial production of ZT 52656A hydrochloride follows standard protocols for the synthesis of complex organic molecules. The process involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
ZT 52656A hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions involving ZT 52656A hydrochloride include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
ZT 52656A hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of kappa opioid receptor agonists.
Biology: Employed in research to understand the role of kappa opioid receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in pain management, particularly for ocular pain.
Industry: Utilized in the development of new pharmaceuticals targeting kappa opioid receptors.
Mechanism of Action
ZT 52656A hydrochloride exerts its effects by selectively binding to kappa opioid receptors. This binding activates the receptors, leading to a cascade of intracellular events that result in the alleviation of pain. The molecular targets involved include G-protein coupled receptors, which mediate the signal transduction pathways associated with pain relief .
Comparison with Similar Compounds
ZT 52656A hydrochloride is unique in its high selectivity for kappa opioid receptors. Similar compounds include:
DALDA TFA: A potent μ-opioid receptor agonist with high selectivity.
DAMGO TFA: A selective agonist of the mu-opioid receptor.
Valorphin: An opioid analgesic that binds to the mu-opioid receptor.
Sinomenine hydrochloride: Extracted from Sinomenium Acutum, it has opioid receptor activity.
Tyr-Gly-Gly-Phe-Met-OH: A naturally occurring endogenous opioid peptide.
These compounds differ in their receptor selectivity and therapeutic applications, highlighting the unique properties of ZT 52656A hydrochloride in targeting kappa opioid receptors.
Properties
IUPAC Name |
1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O.ClH/c20-19(21,22)16-8-6-15(7-9-16)13-18(25)24-12-2-1-5-17(24)14-23-10-3-4-11-23;/h6-9,17H,1-5,10-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYYEZAVUKVVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC=C(C=C3)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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